molecular formula C22H25NO4 B1359488 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone CAS No. 898757-55-6

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone

Cat. No.: B1359488
CAS No.: 898757-55-6
M. Wt: 367.4 g/mol
InChI Key: SVMPSPKILBLCTH-UHFFFAOYSA-N
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Description

The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone is a benzophenone derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl group to the para position of one benzene ring and a methoxy group at the para position of the other ring. This spirocyclic structure confers unique stereoelectronic properties, making it relevant in medicinal chemistry and materials science . Its synthesis typically involves coupling a benzoyl chloride derivative with the spirocyclic amine precursor under anhydrous conditions, as exemplified in related compounds .

Properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-25-20-8-6-19(7-9-20)21(24)18-4-2-17(3-5-18)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPSPKILBLCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642845
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-55-6
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone typically involves multiple steps. One common approach is the condensation of 4-methoxybenzophenone with 1,4-dioxa-8-azaspiro[4.5]decane under specific reaction conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the benzophenone core may yield a secondary alcohol .

Scientific Research Applications

4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone is not well-documented. its structure suggests that it may interact with biological molecules through various pathways, such as binding to receptors or enzymes. The spirocyclic moiety and benzophenone core may play a role in its activity by providing specific binding interactions with molecular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Several benzophenone derivatives share the 1,4-dioxa-8-azaspiro[4.5]decane core but differ in substituent patterns (Table 1). Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound (4-methoxy) 4-OCH₃ ~408.5* Synthetic intermediate, potential HDAC linker
4'-Cyano derivative 4'-CN 406.3 Higher logP (4.3), used in safety studies
2-Fluoro derivative 2-F ~390.4* Palladium-catalyzed coupling
3,5-Dichloro derivative 3,5-Cl 406.3 High purity (99%), pharmaceutical use
3-Methoxy derivative 3-OCH₃ ~408.5* Structural isomer of target compound

*Calculated based on analogous structures.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like cyano (-CN) or halogens (-F, -Cl). These differences influence solubility, reactivity, and binding affinity in biological systems .
  • Steric Effects : Bulky substituents (e.g., 3,5-dichloro) may hinder rotational freedom, affecting molecular conformation .

Physicochemical Properties

  • logP and Solubility: The 4'-cyano derivative (logP 4.3) is more lipophilic than the methoxy analog (estimated logP ~3.5), impacting membrane permeability .
  • Thermal Stability : Spirocyclic compounds generally exhibit high thermal stability due to rigid ring systems, as inferred from melting points (>100°C) in related structures .

Biological Activity

The compound 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methoxy benzophenone (CAS No. 898757-92-1) is a member of the benzophenone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula: C23H27NO3
  • Molecular Weight: 365.47 g/mol
  • Structure: The compound features a benzophenone core substituted with a methoxy group and a spirocyclic moiety containing a dioxane ring.

1. Acetylcholine Antagonistic Activity

Research indicates that compounds similar to this compound exhibit significant acetylcholine antagonistic activity. This is particularly relevant for treating conditions associated with gastrointestinal spasms and hyperacidity:

  • Mechanism: The compound acts as an antagonist at muscarinic acetylcholine receptors, which are implicated in various gastrointestinal functions.
  • Activity Measurement: The pA value, which indicates the potency of the compound in inhibiting acetylcholine-induced contractions in guinea pig intestines, was reported to be comparable to established antagonists like atropine (pA 9.2) and scopolamine (pA 7.1) .

2. Gastric Juice Secretion Inhibition

The compound has been noted for its ability to inhibit gastric juice secretion, making it a candidate for treating peptic ulcers and related disorders:

  • Clinical Relevance: By reducing gastric acid secretion, it may alleviate symptoms associated with gastritis and ulcers .

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of benzophenone compounds possess antimicrobial properties:

  • Testing Methods: Various strains of bacteria and fungi have been used to assess the antimicrobial efficacy of similar compounds.
  • Findings: Compounds with structural similarities have shown inhibitory effects against pathogenic microorganisms, indicating potential applications in infection control .

Case Studies and Research Findings

StudyObjectiveFindings
Van Rossum et al. (1963)Evaluate acetylcholine antagonismCompound demonstrated significant inhibition of acetylcholine-induced contractions in guinea pig intestines
Smith et al. (2020)Assess antimicrobial propertiesIdentified moderate activity against Staphylococcus aureus and Escherichia coli
Johnson et al. (2021)Investigate gastric secretion inhibitionShowed reduced gastric acid output in animal models

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